molecular formula C10H8N4O2 B14729217 4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one CAS No. 5466-66-0

4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one

Cat. No.: B14729217
CAS No.: 5466-66-0
M. Wt: 216.20 g/mol
InChI Key: DFOUWTNXVWFGGD-UHFFFAOYSA-N
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Description

4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This compound, with its unique nitroso and phenyl substitutions, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-phenylpyrimidine with nitrosating agents such as sodium nitrite in an acidic medium to introduce the nitroso group at the 5-position. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or sodium borohydride can be employed as reducing agents.

    Substitution: Halogenating agents like phosphorus pentachloride can be used to introduce halogens at the amino position.

Major Products:

    Oxidation: 4-amino-5-nitro-2-phenyl-1H-pyrimidin-6-one.

    Reduction: 4,5-diamino-2-phenyl-1H-pyrimidin-6-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one exerts its effects is largely dependent on its interaction with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or interference with DNA replication and transcription. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
  • 4-amino-5-cyanopyrimidine
  • 4-amino-2-phenylpyrimidine

Comparison: 4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one is unique due to the presence of both the nitroso and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

5466-66-0

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

4-amino-5-nitroso-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8N4O2/c11-8-7(14-16)10(15)13-9(12-8)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,15)

InChI Key

DFOUWTNXVWFGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N=O)N

Origin of Product

United States

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